methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Description
Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a substituted thiophene derivative featuring a fluorophenyl group at position 4, a 4-propoxybenzoylamino moiety at position 2, and a methyl ester at position 3. The 4-fluorophenyl group contributes electron-withdrawing effects, while the 4-propoxybenzoyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability .
Synthesis of such compounds typically involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling (as seen in analogous thiophene derivatives) .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c1-3-12-28-17-10-6-15(7-11-17)20(25)24-21-19(22(26)27-2)18(13-29-21)14-4-8-16(23)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGBISMSWNDVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142212 | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-64-9 | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the fluorophenyl and propoxybenzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate and analogous thiophene derivatives:
*Estimated based on structural analogs.
Key Findings:
Electronic Effects : Fluorine substituents (e.g., in ) enhance stability via electron-withdrawing effects, whereas propoxy or methoxy groups () modulate lipophilicity and solubility.
Ester Group Impact : Methyl esters (target compound, ) generally exhibit faster hydrolysis than ethyl or propyl esters (), affecting bioavailability.
Biological Relevance: Amino-substituted analogs () are often intermediates in drug synthesis, while chromene-containing derivatives () have niche applications in optics.
Biological Activity
Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a synthetic organic compound recognized for its significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, a fluorophenyl group, and an amino acid derivative. Its molecular formula is , with a molar mass of approximately 413.46 g/mol . The presence of the fluorine atom in the phenyl group enhances its lipophilicity, which may improve bioavailability compared to similar compounds lacking such substitutions .
As an HDAC inhibitor, this compound plays a crucial role in regulating gene expression by modifying histones. This inhibition leads to an increase in histone acetylation, which is associated with the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . The compound's ability to selectively bind to HDAC enzymes has been demonstrated through various interaction studies employing techniques such as enzyme assays and molecular docking simulations.
Anticancer Activity
The primary application of this compound lies in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that this compound exhibits potent anticancer activity against multiple types of cancer, including breast cancer and leukemia .
Neurodegenerative Disorders
In addition to its anticancer properties, this compound shows promise in treating neurodegenerative disorders. By modulating epigenetic pathways, it may help alleviate symptoms associated with diseases like Alzheimer's and Huntington's disease .
Inflammatory Diseases
Research indicates that this compound may also be beneficial in managing inflammatory diseases due to its ability to regulate gene expression related to inflammation .
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells | |
| Neuroprotective | Potential benefits in neurodegenerative diseases by modifying epigenetic regulation | |
| Anti-inflammatory | Modulates inflammatory responses through gene expression regulation |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds. The following table highlights comparisons with related compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| Methyl 4-(4-chlorophenyl)-2-(4-propoxybenzamido)-3-thiophenecarboxylate | Chlorine substitution instead of fluorine |
| Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | Dimethoxy group enhances solubility |
| Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | Simplified structure; lacks fluorine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
